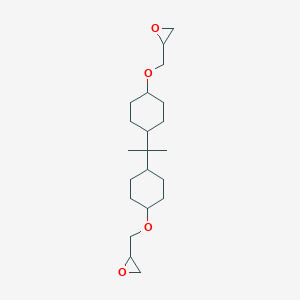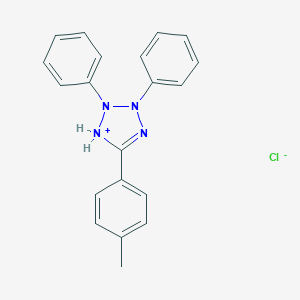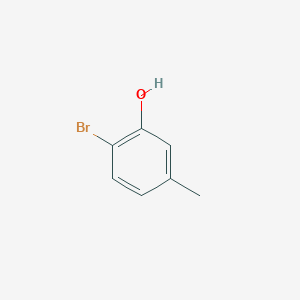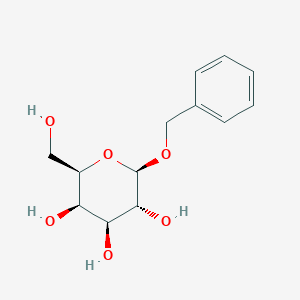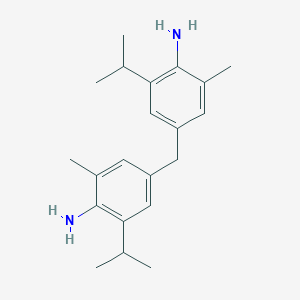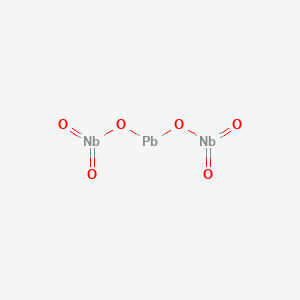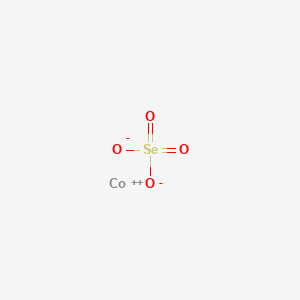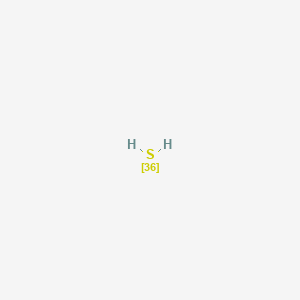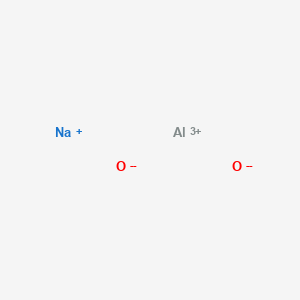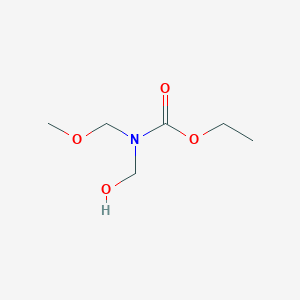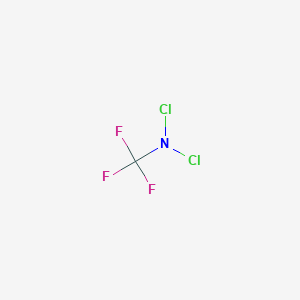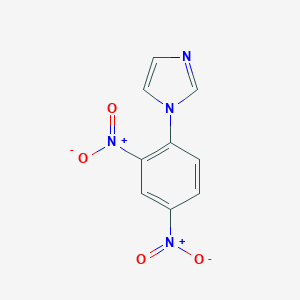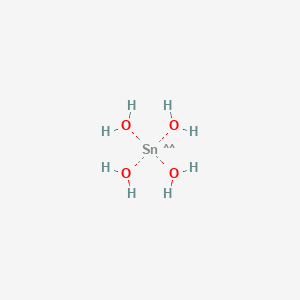
Tin hydroxide (Sn(OH)4), (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin hydroxide (Sn(OH)4), also known as stannic hydroxide, is a white, odorless, and insoluble compound. It has various applications in different fields, including scientific research, medicine, and industry.
作用机制
The mechanism of action of tin hydroxide as a catalyst is not fully understood. However, it is believed that tin hydroxide acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate the reaction. The Lewis acid sites on the surface of tin hydroxide can interact with the substrate molecules, promoting the formation of the intermediate species and accelerating the reaction rate.
生化和生理效应
Tin hydroxide has no known biochemical or physiological effects in humans or animals. It is considered safe for use in laboratory experiments at the recommended concentrations.
实验室实验的优点和局限性
Tin hydroxide has several advantages as a catalyst in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and can be reused multiple times without significant loss of activity. However, tin hydroxide has some limitations, including low selectivity in some reactions and sensitivity to moisture and air, which can affect its catalytic activity.
未来方向
There are several future directions for research on tin hydroxide. One area of interest is the development of new synthesis methods to improve the purity and yield of tin hydroxide. Another area is the optimization of its catalytic activity and selectivity for specific reactions. Additionally, there is potential for the use of tin hydroxide in the synthesis of other functional materials, such as metal-organic frameworks and hybrid nanoparticles. Finally, there is a need for further studies on the toxicity and environmental impact of tin hydroxide and its byproducts.
In conclusion, tin hydroxide is a versatile compound with significant potential in various fields, particularly in catalysis and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of tin hydroxide and its applications in different fields.
合成方法
Tin hydroxide can be synthesized by reacting tin chloride (SnCl4) with sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces tin hydroxide as a white precipitate, which can be further purified by washing and drying.
科学研究应用
Tin hydroxide has been extensively used in scientific research, particularly in the field of catalysis. It is a potent catalyst for various reactions, including esterification, transesterification, and aldol condensation. It has also been used as a catalyst for the production of biodiesel from vegetable oils. In addition, tin hydroxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in solar cells, gas sensors, and photocatalysts.
属性
CAS 编号 |
12054-72-7 |
|---|---|
产品名称 |
Tin hydroxide (Sn(OH)4), (T-4)- |
分子式 |
Sn(OH)4 H8O4Sn |
分子量 |
190.77 g/mol |
InChI |
InChI=1S/4H2O.Sn/h4*1H2; |
InChI 键 |
ALHBQZRUBQFZQV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Sn] |
规范 SMILES |
O.O.O.O.[Sn] |
其他 CAS 编号 |
12054-72-7 |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



